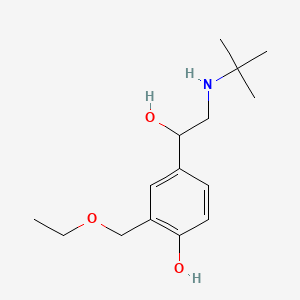

alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol

描述

BIIK-0277 is a β2-adrenoceptor agonist. Bronchodilator; tocolytic. Levalbuterol USP Related Compound E.

作用机制

Target of Action

BIIK-0277 is primarily a β2-adrenoceptor agonist . The β2-adrenoceptors are a class of adrenergic receptors, which are primarily found in the lungs, vascular smooth muscle, and skeletal muscle. They play a crucial role in mediating bronchodilation and vasodilation.

Mode of Action

As a β2-adrenoceptor agonist, BIIK-0277 binds to the β2-adrenoceptors, mimicking the action of adrenaline and noradrenaline, the body’s natural catecholamines. This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways and blood vessels, resulting in bronchodilation and vasodilation .

Biochemical Pathways

The activation of β2-adrenoceptors by BIIK-0277 stimulates the production of cyclic adenosine monophosphate (cAMP) via the activation of adenylate cyclase. The increased cAMP levels then lead to the activation of protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to smooth muscle relaxation .

Pharmacokinetics

It is also likely to be metabolized in the liver and excreted in the urine .

Result of Action

The primary result of BIIK-0277’s action is the relaxation of smooth muscle in the airways and blood vessels, leading to bronchodilation and vasodilation. This can help to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem .

生物活性

Alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol, also known as Levalbuterol Related Compound E, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₉NO₃

- Molecular Weight : 251.31 g/mol

The compound features a hydroxyl group, an ethoxy group, and a dimethylamino side chain, which contribute to its biological properties.

Research indicates that this compound exhibits several biological activities:

- Bronchodilation : Similar to other beta-agonists, it is believed to relax bronchial smooth muscle and improve airflow in conditions such as asthma and COPD.

- Anti-inflammatory Effects : The presence of the hydroxy group may contribute to its anti-inflammatory properties, potentially reducing airway inflammation.

- Neuroprotective Activity : Some studies suggest that derivatives of hydroxybenzyl alcohol have neuroprotective effects against ischemic damage in neuronal cells .

Table 1: Summary of Biological Activities

Case Studies

- Bronchodilator Efficacy : In clinical trials comparing Levalbuterol with other bronchodilators, it was found to provide similar efficacy with fewer side effects in pediatric patients with asthma. This suggests a favorable safety profile for the compound in therapeutic use .

- Neuroprotective Effects : A study conducted on rats demonstrated that compounds similar to this compound could significantly reduce neuronal cell death following induced ischemia. The mechanism was attributed to the compound's ability to inhibit apoptosis pathways .

- Anti-inflammatory Studies : Research has shown that the compound can downregulate inflammatory markers in vitro when tested on human bronchial epithelial cells exposed to allergens. This suggests potential utility in managing chronic inflammatory respiratory conditions .

科学研究应用

Bronchodilator Effects

One of the primary applications of alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol is in respiratory medicine. As a structural analog of levalbuterol, it exhibits bronchodilator properties that can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Mechanism of Action : The compound acts as a selective beta-2 adrenergic agonist, promoting relaxation of bronchial smooth muscle and facilitating airflow in patients with obstructive airway diseases .

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Case Study : A study demonstrated that derivatives of this compound could effectively scavenge free radicals and reduce lipid peroxidation in cellular models . This suggests potential applications in developing nutraceuticals aimed at enhancing cellular health.

Potential Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been explored in preclinical studies.

- Findings : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This positions it as a candidate for further research into therapies for inflammatory diseases.

Toxicology and Safety Assessments

Due to its chemical nature, this compound is subject to toxicological evaluations to assess its safety for human use and environmental impact.

- Toxicity Studies : Data from various sources indicate that while the compound has therapeutic potential, it also poses risks if mismanaged. It has been classified as harmful if ingested or if it comes into contact with skin .

Environmental Monitoring

The compound's presence in environmental samples can be monitored due to its potential use as a marker for pollution from pharmaceutical sources.

- Research Application : Environmental chemists are investigating the degradation pathways of such compounds in wastewater treatment processes to understand their persistence and ecological effects better .

Pharmaceutical Development

Given its pharmacological properties, there is ongoing interest in developing formulations that utilize this compound for therapeutic purposes.

- Formulation Studies : Research is focused on optimizing delivery methods to enhance bioavailability and minimize side effects associated with existing bronchodilators .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other pharmaceutical agents. Its unique chemical structure allows for modifications that can lead to new derivatives with enhanced properties.

属性

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(ethoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-5-19-10-12-8-11(6-7-13(12)17)14(18)9-16-15(2,3)4/h6-8,14,16-18H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFGJJYAMPXTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754926-25-5 | |

| Record name | BIIK-0277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754926255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIK-0277 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71AVI2IB2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。